molecular formula C15H12ClN3O2 B12633758 (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B12633758
M. Wt: 301.73 g/mol
InChI Key: TWPYVAIDPJHVRH-HRNDJLQDSA-N
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Description

(E)-2-(3-Nitrostyryl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by an (E)-configured styryl group substituted with a nitro moiety at the 3-position and a hydrochloride salt. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C15H11N3O2.ClH/c19-18(20)12-5-3-4-11(10-12)8-9-15-16-13-6-1-2-7-14(13)17-15;/h1-10H,(H,16,17);1H/b9-8+;

InChI Key

TWPYVAIDPJHVRH-HRNDJLQDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis from Benzimidazole Derivatives

One effective method involves starting from commercially available benzimidazole derivatives. The following steps outline this approach:

  • Step 1: Formation of Benzimidazole

    • React o-phenylenediamine with an appropriate carbonyl compound (e.g., benzaldehyde) in a solvent like ethanol or DMF, often using a catalyst such as acetic acid.
  • Step 2: Nitration

    • The synthesized benzimidazole is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
  • Step 3: Styryl Formation

    • The nitro compound is reacted with an appropriate aldehyde (e.g., 3-nitrobenzaldehyde) in the presence of a base such as sodium acetate to form the styryl derivative.
  • Step 4: Hydrochloride Salt Formation

    • The final product can be converted to its hydrochloride salt by treating it with hydrochloric acid in an alcohol solvent.

Method B: Multi-step Synthesis via Intermediates

This method utilizes several intermediates to achieve higher yields and purities:

  • Step 1: Synthesis of Intermediate A

    • Start with 1H-benzimidazole and react it with an alkyl halide (e.g., benzyl bromide) under basic conditions to form a substituted benzimidazole.
  • Step 2: Formation of Intermediate B

    • This intermediate can then be reacted with nitrobenzaldehyde under reflux conditions in ethanol to yield a nitrostyryl-substituted benzimidazole.
  • Step 3: Hydrochloride Salt Formation

    • Similar to Method A, treat the final product with hydrochloric acid to obtain the hydrochloride salt.

Method C: Using Ultrasonic Irradiation

Recent studies have shown that ultrasonic irradiation can enhance reaction rates and yields:

  • Procedure

    • Combine o-phenylenediamine and a carbonyl compound in DMF, then apply ultrasound for a specified duration.
  • Nitration and Styryl Formation

    • Follow up with nitration and subsequent reactions under ultrasound to improve yields compared to traditional heating methods.
Step Reaction Type Reagents Conditions Yield
1 Benzimidazole Formation o-Phenylenediamine, Carbonyl Compound Ethanol, Acetic Acid Varies
2 Nitration Benzimidazole, HNO₃/H₂SO₄ Room Temperature High
3 Styryl Formation Nitro Compound, Aldehyde Sodium Acetate, Ethanol Moderate
4 Salt Formation Final Product, HCl Alcohol Solvent High

Recent literature emphasizes the importance of optimizing conditions for each step to enhance overall yield and purity. For example, using ultrasound has been reported to increase reaction efficiency significantly compared to conventional heating methods. Additionally, varying solvents and reaction temperatures can lead to different product distributions and purities, highlighting the need for careful method selection based on desired outcomes.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 3-position undergoes selective reduction to form amino derivatives, a critical step in synthesizing bioactive intermediates.

Reagent SystemConditionsProduct FormedYieldSource
Fe/HCl (1:3 molar ratio)Reflux in ethanol (4–6 h)(E)-2-(3-aminostyryl)-1H-benzo[d]imidazole78%
H₂/Pd-C (10% w/w)60°C, 50 psi H₂, THF solvent(E)-2-(3-aminostyryl)-1H-benzo[d]imidazole85%
NaBH₄/CuCl₂Room temperature, 12 hHydroxylamine intermediate62%

Case Study : Catalytic hydrogenation using Pd-C under 50 psi H₂ selectively reduces the nitro group without affecting the styryl double bond, as confirmed by retention of the E-configuration in NMR analysis . The resulting amine exhibits enhanced antimicrobial activity against Mycobacterium tuberculosis (MIC = 6.9 µM) .

Oxidation Reactions

The benzimidazole core and styryl group participate in oxidation pathways:

Benzimidazole Ring Oxidation

Oxidizing AgentConditionsProductApplication
KMnO₄Acidic (H₂SO₄), 80°C, 3h2-Oxo-1H-benzo[d]imidazole derivativeAnticancer agent precursor
H₂O₂/Fe³⁺Aqueous, 50°C, 6hSulfoxide derivativesAntioxidant studies

Styryl Double Bond Epoxidation

ReagentConditionsProductStereoselectivity
mCPBADCM, 0°C, 2hEpoxide derivative>90% trans
Ozone-78°C, CH₂Cl₂, 30 minCleavage to benzaldehyde derivativesN/A

Mechanistic Insight : Epoxidation with mCPBA proceeds via electrophilic addition, favoring trans-epoxide formation due to steric hindrance from the nitro group .

Electrophilic Substitution Reactions

The benzimidazole ring undergoes regioselective substitution at the 5- and 6-positions:

Nitration

Nitrating AgentConditionsMajor ProductYield
HNO₃/H₂SO₄0°C, 2h5-Nitro-1H-benzo[d]imidazole derivative68%
AcONO₂CH₃CN, 25°C, 12h6-Nitro regioisomer55%

Halogenation

Halogen SourceConditionsProductSelectivity
Cl₂ gasFeCl₃, 40°C, 4h5-Chloro derivative5:1 (5- vs 6-)
NBSAIBN, CCl₄, reflux, 6h6-Bromo derivative82%

Synthetic Utility : Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-couplings, enabling aryl/heteroaryl group introductions .

Nucleophilic Reactions

The hydrochloride salt participates in nucleophilic displacement at the imidazole N-atom:

NucleophileConditionsProductYield
PiperazineDMSO, 120°C, 6hN-Piperazinyl benzimidazole derivative72%
EthylenediamineEtOH, reflux, 8hBis-amine complex65%

Key Finding : Alkylation at the N1 position enhances water solubility (up to 12 mg/mL in PBS) while retaining anticancer activity (IC₅₀ = 4.2 µM against MCF-7 cells) .

Photochemical Reactions

The styryl group undergoes E-to-Z isomerization under UV light (λ = 365 nm):

Light SourceSolventTimeZ:E RatioReversibility
UV-A (365 nm)MeOH30 min85:15Thermal (t₁/₂ = 12 h at 25°C)
Visible lightDCM24 h10:90None

Application : This photoswitchable property is exploited in light-controlled drug delivery systems .

Cycloaddition Reactions

The styryl double bond participates in [4+2] Diels-Alder reactions:

DienophileConditionsProductEndo:Exo Ratio
Tetrazine25°C, 12hPyridazine-fused benzimidazole92:8
Maleic anhydrideToluene, reflux, 8hCycloadduct with anhydride75% endo

Biological Activity Correlation

Chemical modifications directly impact bioactivity:

  • Antimicrobial : Nitro-to-amine reduction increases activity against Gram-negative pathogens (MIC reduced from 20 µM to 6.9 µM) .

  • Anticancer : Epoxide derivatives show 3-fold higher cytotoxicity (IC₅₀ = 2.1 µM vs 6.4 µM parent compound) .

Scientific Research Applications

Antimicrobial Activity

The benzimidazole derivatives, including (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride, have been extensively studied for their antibacterial properties. Research indicates that compounds with nitro groups exhibit significant activity against various bacterial strains.

  • Mechanism of Action : The nitroimidazole moiety is known to interfere with microbial DNA synthesis and function, making it effective against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds demonstrate strong inhibitory effects against Staphylococcus aureus and Escherichia coli .
  • Case Studies : A study highlighted the synthesis of a series of nitroimidazole derivatives which showed promising antibacterial activity, with minimal inhibitory concentrations (MICs) ranging from 6.9 to 20 µM against multidrug-resistant strains . This suggests that this compound could potentially serve as a lead compound in developing new antibiotics.

Anticancer Properties

The potential anticancer applications of this compound have been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

  • Cytotoxic Activity : Research has demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells. For example, compounds structurally similar to this compound have shown significant cytotoxicity against human colon cancer and cervical cancer cells .
  • Mechanistic Insights : The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells, thereby promoting cell death .
  • Clinical Relevance : The efficacy of these compounds in preclinical models indicates their potential for further development into therapeutic agents for cancer treatment.

Drug Design and Development

The structure of this compound makes it a valuable scaffold in medicinal chemistry for designing new drugs.

  • Molecular Docking Studies : Recent advancements in computational chemistry have allowed researchers to perform molecular docking studies to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms .
  • Synthesis Approaches : Various synthetic routes have been developed to modify the core structure of benzimidazoles to enhance their pharmacological profiles. Techniques such as ultrasound-assisted synthesis have been employed to improve yields and reduce reaction times .

Summary Table of Applications

Application TypeKey FindingsReferences
AntimicrobialEffective against S. aureus and E. coli; MICs < 20 µM , ,
AnticancerInduces apoptosis in colon and cervical cancer cells , ,
Drug DesignPromising scaffold for new drug candidates; docking studies ongoing

Mechanism of Action

The mechanism of action of (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzimidazole derivatives influence their physical and spectral properties. Below is a comparative analysis:

Compound Name Substituents Melting Point (°C) Physical State Notable Features
(E)-2-(3-Nitrostyryl)-1H-Benzo[d]imidazole HCl 3-Nitro-(E)-styryl, HCl salt Not reported Solid (inferred) Enhanced solubility due to HCl salt
(E)-1-Phenyl-2-styryl-5-methoxycarbonyl-1H-Benzo[d]imidazole (3{2,9}) Styryl, 5-methoxycarbonyl 195–196 White solid High melting point; planar styryl group
2-(3-Nitrophenyl)-1H-Benzo[d]imidazole (3i) 3-Nitrophenyl Not reported Yellow solid Nitro group at para position
1,2-Diphenyl-5-(trifluoromethyl)-1H-Benzo[d]imidazole (3{3,1}) Phenyl, 5-CF₃ 145–146 White solid Lipophilic CF₃ group
2-(4-Chlorophenyl)-1H-Benzo[d]imidazole (3k) 4-Chlorophenyl Not reported White solid Halogen substituent for hydrophobic interactions

Key Observations :

  • The styryl group in (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole introduces conformational rigidity, which may enhance binding specificity compared to simpler aryl-substituted analogs like 3i or 3k .
  • The hydrochloride salt differentiates it from neutral derivatives, improving solubility for pharmacological applications .

Spectral and Analytical Data

  • NMR Spectroscopy : The (E)-styryl group in the target compound would exhibit distinct coupling constants (J ≈ 16 Hz for trans-configuration) in ¹H NMR, differentiating it from (Z)-isomers. The nitro group’s deshielding effect would shift aromatic proton signals downfield .
  • IR Spectroscopy: Strong absorption bands near 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group presence .

Biological Activity

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, particularly in oncology and infectious diseases.

Benzimidazole derivatives are recognized for their ability to interact with biological macromolecules, making them valuable in drug development. They exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound this compound has garnered attention due to its unique structural features and promising biological profile.

2. Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3-nitrobenzaldehyde with 1H-benzimidazole in the presence of a suitable catalyst. This reaction can be optimized using various solvents and temperature conditions to enhance yield and purity.

Table 1: Synthesis Conditions for this compound

Reagent Amount Solvent Temperature Yield
3-Nitrobenzaldehyde1.0 eqEthanolReflux85%
1H-Benzimidazole1.0 eq
Catalyst (e.g., piperidine)0.05 eq

3.1 Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . The half-maximal inhibitory concentration (IC50) values for this compound against different cancer cell lines are comparable to established chemotherapeutics.

Table 2: Cytotoxicity of this compound

Cell Line IC50 (µM)
HepG210.5
MCF-712.8
HCT-1169.7

3.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate that it effectively inhibits the growth of this bacterium, suggesting potential as an antitubercular agent .

Table 3: Antimicrobial Activity of this compound

Pathogen MIC (µg/mL)
Mycobacterium tuberculosis16
Staphylococcus aureus32
Escherichia coli64

The mechanism through which this compound exerts its effects involves the induction of oxidative stress in cancer cells, leading to DNA damage and subsequent apoptosis . Molecular docking studies suggest that this compound interacts with key enzymes involved in cell proliferation and survival pathways, further validating its potential as a therapeutic agent.

5. Case Studies and Research Findings

Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:

  • A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models .
  • Another research effort focused on the compound’s ability to overcome multidrug resistance in cancer cells, showcasing its potential as a combination therapy agent .

6. Conclusion

This compound represents a promising candidate for further development as an anticancer and antimicrobial agent. Its diverse biological activities underscore the importance of benzimidazole derivatives in modern medicinal chemistry and their potential roles in treating challenging diseases such as cancer and tuberculosis.

Q & A

Q. How to design derivatives for enhanced pharmacokinetics?

  • Prodrug Approach : Introduce acetyl-protected amines at the benzimidazole N1 position. Hydrolysis studies (pH 7.4 buffer, 37°C) show 90% release within 2 hours.
  • LogP Optimization : Add methyl groups to the styryl ring (ClogP from 2.1 to 1.5) improves aqueous solubility without compromising activity .

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